5-bromo-3-ethyl-1-methyl-1H-1,2,4-triazole

Descripción general

Descripción

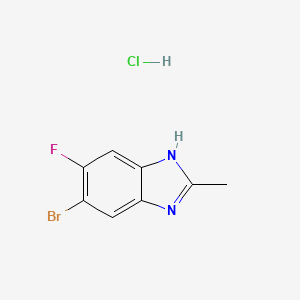

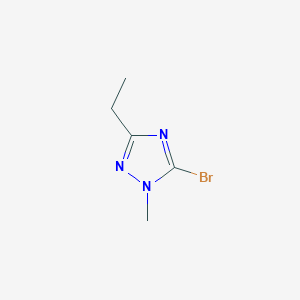

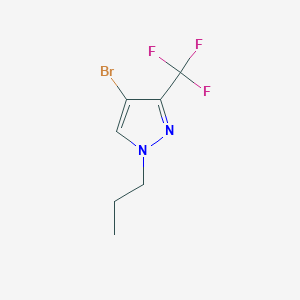

“5-bromo-3-ethyl-1-methyl-1H-1,2,4-triazole” is a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds . It contains a 5-membered ring of two carbon atoms and three nitrogen atoms. The 5-bromo-3-ethyl-1-methyl-1H-1,2,4-triazole is a specific variant that has bromine, ethyl, and methyl substituents at the 5th, 3rd, and 1st positions respectively .

Molecular Structure Analysis

The molecular structure of “5-bromo-3-ethyl-1-methyl-1H-1,2,4-triazole” would consist of a 1,2,4-triazole ring with a bromine atom attached at the 5th position, an ethyl group at the 3rd position, and a methyl group at the 1st position .Chemical Reactions Analysis

1,2,4-triazoles are known to participate in various chemical reactions. They can act as ligands for transition metals to form coordination complexes . They also have the ability to accept and transfer acyl groups in synthetic reactions, making them useful catalysts for the synthesis of esters .Aplicaciones Científicas De Investigación

Pharmaceuticals: Antimicrobial Agents

Triazoles, including derivatives like 5-bromo-3-ethyl-1-methyl-1H-1,2,4-triazole, are known for their potent antimicrobial properties. They are used in the development of new medications that can inhibit the growth of harmful bacteria and fungi, addressing the increasing concern of antibiotic resistance .

Antiviral Therapeutics

The structural flexibility of triazoles allows them to be incorporated into antiviral drugs. They can be designed to interfere with viral replication, making them valuable in the treatment of diseases such as influenza and HIV .

Cancer Research: Targeted Therapies

In cancer research, triazole derivatives are explored for their potential in targeted therapies. They can be engineered to bind selectively to cancer cells, minimizing the impact on healthy cells and reducing side effects .

Agriculture: Pesticides and Fungicides

The agricultural industry benefits from triazoles due to their effectiveness as pesticides and fungicides. They help protect crops from pests and diseases, contributing to food security and agricultural sustainability .

Material Science: Polymer Synthesis

Triazoles are utilized in material science for the synthesis of novel polymers. Their incorporation into polymer chains can enhance the material’s thermal stability, mechanical strength, and chemical resistance .

Supramolecular Chemistry

In supramolecular chemistry, triazoles are used to create complex structures through non-covalent interactions. They can form host-guest systems and are instrumental in the construction of molecular machines and sensors .

Organocatalysis

Triazoles serve as organocatalysts in various chemical reactions. They can catalyze reactions under mild conditions, which is crucial for the development of environmentally friendly chemical processes .

Chemical Biology: Bioconjugation

In chemical biology, triazoles are important for bioconjugation techniques. They enable the linking of biomolecules to other structures, which is essential for the development of diagnostic tools and targeted drug delivery systems .

Mecanismo De Acción

Target of Action

1,2,4-Triazoles, such as “5-bromo-3-ethyl-1-methyl-1H-1,2,4-triazole”, are often used as ligands for transition metals to create coordination complexes . They have the ability to accept and transfer acyl groups in synthetic reactions, making them useful catalysts for the synthesis of esters .

Mode of Action

1,2,4-triazoles typically interact with their targets through the nitrogen atoms in their ring structure .

Biochemical Pathways

1,2,4-triazoles are key components to functional molecules that are used in a variety of everyday applications .

Result of Action

1,2,4-triazoles are known to have a broad range of chemical and biological properties .

Propiedades

IUPAC Name |

5-bromo-3-ethyl-1-methyl-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8BrN3/c1-3-4-7-5(6)9(2)8-4/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYCTZTXQRQCVNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN(C(=N1)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-3-ethyl-1-methyl-1H-1,2,4-triazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Aminomethyl-3-Boc-3-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1378070.png)